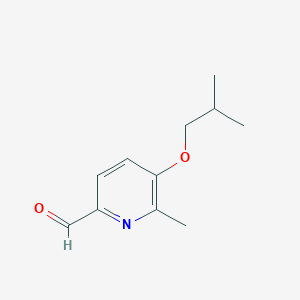
6-Chloroquinazoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloroquinazoline-4-carbonitrile is an organic compound with the molecular formula C9H4ClN3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinazoline-4-carbonitrile typically involves the reaction of 2-chloroquinazoline with cyanide sources. One common method is the cyanation of 2-chloroquinazoline using potassium cyanide in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as dimethyl sulfoxide or dimethylformamide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions: 6-Chloroquinazoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides.
Catalysts: Transition metal catalysts such as palladium or copper.
Solvents: Dimethyl sulfoxide, dimethylformamide, and ethanol.
Major Products: The major products formed from these reactions include substituted quinazolines, which have significant applications in medicinal chemistry .
科学的研究の応用
6-Chloroquinazoline-4-carbonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic applications.
Industry: It is employed in the production of agrochemicals and functional materials.
作用機序
The mechanism of action of 6-Chloroquinazoline-4-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit certain enzymes and receptors involved in cancer cell proliferation . The presence of the chloro and cyano groups enhances its binding affinity to these targets, leading to effective inhibition of biological pathways.
類似化合物との比較
- 4-Chloroquinazoline-6-carbonitrile
- 6-Chloroquinazoline-2,4(1H,3H)-dione
- 6-Substituted quinazoline-2-thiols
Uniqueness: 6-Chloroquinazoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other quinazoline derivatives, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic and medicinal chemistry .
特性
分子式 |
C9H4ClN3 |
|---|---|
分子量 |
189.60 g/mol |
IUPAC名 |
6-chloroquinazoline-4-carbonitrile |
InChI |
InChI=1S/C9H4ClN3/c10-6-1-2-8-7(3-6)9(4-11)13-5-12-8/h1-3,5H |
InChIキー |
QQDARZJTRNURRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=NC=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


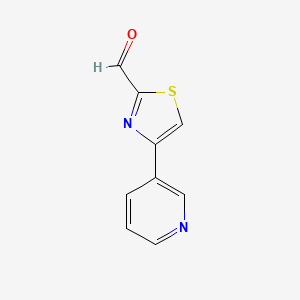

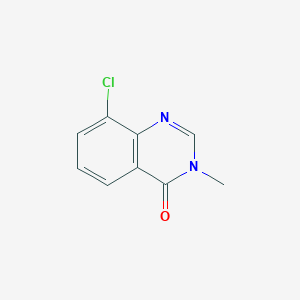
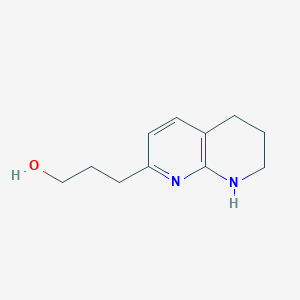

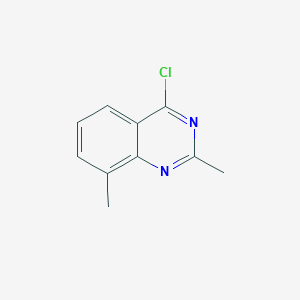
![Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11904599.png)
![6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904600.png)
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11904606.png)

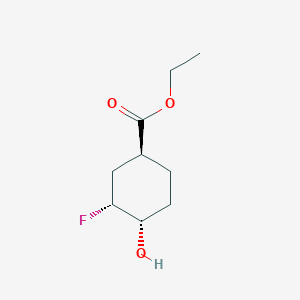
![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11904615.png)
